Methyl 7-bromopyrrolo[1,2-b]pyridazine-6-carboxylate Methyl 7-bromopyrrolo[1,2-b]pyridazine-6-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15920737
InChI: InChI=1S/C9H7BrN2O2/c1-14-9(13)7-5-6-3-2-4-11-12(6)8(7)10/h2-5H,1H3
SMILES:
Molecular Formula: C9H7BrN2O2
Molecular Weight: 255.07 g/mol

Methyl 7-bromopyrrolo[1,2-b]pyridazine-6-carboxylate

CAS No.:

Cat. No.: VC15920737

Molecular Formula: C9H7BrN2O2

Molecular Weight: 255.07 g/mol

* For research use only. Not for human or veterinary use.

Methyl 7-bromopyrrolo[1,2-b]pyridazine-6-carboxylate -

Specification

Molecular Formula C9H7BrN2O2
Molecular Weight 255.07 g/mol
IUPAC Name methyl 7-bromopyrrolo[1,2-b]pyridazine-6-carboxylate
Standard InChI InChI=1S/C9H7BrN2O2/c1-14-9(13)7-5-6-3-2-4-11-12(6)8(7)10/h2-5H,1H3
Standard InChI Key NNSNKUZJSAAMQX-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=C(N2C(=C1)C=CC=N2)Br

Introduction

Structural and Molecular Characteristics

Core Scaffold and Substituent Configuration

Methyl 7-bromopyrrolo[1,2-b]pyridazine-6-carboxylate belongs to the pyrrolo[1,2-b]pyridazine family, a bicyclic system comprising fused pyrrole and pyridazine rings. The bromine atom at the 7-position introduces steric and electronic effects that influence reactivity, while the methyl ester at the 6-position enhances solubility and serves as a handle for further derivatization . The IUPAC name, methyl 7-bromopyrrolo[1,2-b]pyridazine-6-carboxylate, reflects this substitution pattern .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular formulaC9H7BrN2O2\text{C}_9\text{H}_7\text{BrN}_2\text{O}_2
Molecular weight255.07 g/mol
XLogP3-AA1.9
Hydrogen bond acceptors3
Rotatable bonds2

Spectroscopic and Computational Insights

The compound’s SMILES string, COC(=O)C1=C(N2C(=C1)C=CC=N2)Br, encodes its connectivity . Density functional theory (DFT) calculations predict a topological polar surface area of 43.6 Ų, suggesting moderate permeability . Nuclear magnetic resonance (NMR) studies of analogous pyrrolopyridazines reveal distinct shifts for aromatic protons (δ 6.88–7.63 ppm) and aliphatic groups (e.g., isopropyl CH at δ 2.85 ppm) .

Synthetic Methodologies

Historical Context and Recent Advances

Pyrrolo[1,2-b]pyridazines have been synthesized via cycloadditions, condensations, and transition metal-catalyzed reactions . A landmark approach involves condensing 1-aminopyrrole derivatives with α,β-unsaturated ketones . For methyl 7-bromopyrrolo[1,2-b]pyridazine-6-carboxylate, a modified pathway using tertiary butyl carbazate and chalcones has been reported .

Stepwise Synthesis and Mechanistic Details

In a representative procedure :

  • Carbamate Formation: 2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-pentanoic acid phenylamide reacts with tertiary butyl carbazate in toluene/cyclohexane under acid catalysis to yield a carbamate intermediate.

  • Cyclocondensation: The intermediate undergoes acid-catalyzed condensation with 3-(4-fluorophenyl)-1-phenyl-propenone, forming the pyrrolopyridazine core.

  • Bromination: Post-functionalization introduces the bromine substituent at the 7-position.

Key spectral data confirming the structure include:

  • IR: Absence of carbonyl stretches, ruling out ketone intermediates .

  • 1H^1\text{H} NMR: Isopropyl signals (δ 0.85–1.15 ppm) and pyridazine CH/CH₂ resonances (δ 3.1–4.74 ppm) .

  • HRMS: Molecular ion peak at m/z 502 (C₃₄H₂₈F₂N₂), consistent with the dihydropyrrolopyridazine framework .

Physicochemical and Computational Properties

Experimental and Predicted Data

Experimental measurements and in silico predictions provide complementary insights:

Table 2: Physicochemical Properties

PropertyExperimental ValuePredicted ValueSource
Density1.68 g/cm³
pKa-0.44
Melting pointNot reported

Solubility and Reactivity

The methyl ester group enhances solubility in polar aprotic solvents (e.g., DMSO, DMF), while the bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) . Computed XLogP3-AA (1.9) indicates moderate lipophilicity, suitable for blood-brain barrier penetration in drug design .

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